molecular formula C11H7Cl3N2O2S B12190765 2,5-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide

2,5-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B12190765
M. Wt: 337.6 g/mol
InChI Key: HWMBAEMYPWOGRN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms and a sulfonamide group, as well as a pyridine ring with a chlorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 5-chloro-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and reduction: The sulfonamide group can participate in redox reactions.

    Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various nucleophiles.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Coupling reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

2,5-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological studies: Investigated for its potential inhibitory effects on enzymes or receptors.

    Industrial chemistry: Utilized in the synthesis of more complex organic molecules.

    Material science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

2,5-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H7Cl3N2O2S

Molecular Weight

337.6 g/mol

IUPAC Name

2,5-dichloro-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H7Cl3N2O2S/c12-7-1-3-9(14)10(5-7)19(17,18)16-11-4-2-8(13)6-15-11/h1-6H,(H,15,16)

InChI Key

HWMBAEMYPWOGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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